Facinicline hydrochloride
Description
Systematic Nomenclature and Molecular Formula
Facinicline hydrochloride is chemically designated as N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide hydrochloride . Its molecular formula is C₁₅H₁₉ClN₄O , with a molecular weight of 306.79 g/mol . The compound exists as a hydrochloride salt, enhancing its solubility and bioavailability.
Table 1: Core Chemical Properties
Crystallographic Analysis and Polymorphic Forms
This compound’s crystalline structure has not been explicitly characterized in publicly available literature. However, its hydrochloride salt formulation typically stabilizes the compound in a crystalline form, which is critical for pharmaceutical applications. Polymorphic variations, which could influence physicochemical properties, are not reported in the provided sources. Further crystallographic studies would be required to elucidate its atomic packing and intermolecular interactions.
Spectroscopic Profiling (NMR, MS, IR)
While the structural connectivity of this compound is well-documented, detailed spectroscopic data (e.g., NMR, MS, IR) are not publicly accessible. The absence of such data in the provided sources may reflect proprietary restrictions or unpublished studies. For example:
- NMR : Expected to confirm the (3S)-stereochemistry of the quinuclidine moiety and the indazole-carboxamide linkage.
- MS : Would reveal fragmentation patterns consistent with the molecular formula C₁₅H₁₉ClN₄O .
- IR : Key absorption bands for carbonyl (C=O) and aromatic (C=C) groups should align with the indazole and carboxamide functional groups.
Conformational Analysis and Stereochemical Considerations
The (3S)-configuration of the 1-azabicyclo[2.2.2]octane (quinuclidine) moiety is pivotal for receptor binding specificity. This stereochemistry ensures optimal alignment with the α7 nAChR binding pocket, enabling partial agonist activity. Computational models suggest that the bicyclic structure locks the molecule into a rigid conformation, minimizing entropic penalties during receptor interaction.
Comparative Structural Analysis with Related Nicotinic Agonists
This compound differs structurally from other nicotinic agonists, such as AZD1446 (TC-6683) , which targets the α4β2 nAChR. Key distinctions include:
| Feature | This compound | AZD1446 (TC-6683) |
|---|---|---|
| Core Scaffold | Indazole-carboxamide linked to quinuclidine | Diazabicyclooctane linked to chlorofuran |
| Target Receptor | α7 nAChR | α4β2 nAChR |
| Functional Groups | Carboxamide, aromatic indazole | Ketone, furan ring |
| Stereochemistry | (3S)-quinuclidine | Non-stereogenic bicyclic system |
This structural divergence underpins their distinct pharmacological profiles.
Properties
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O.ClH/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19;/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18);1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRLNEYJEPELSM-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC(=O)C3=NNC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677305-02-1 | |
| Record name | Facinicline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677305021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FACINICLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6J463N18M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthetic route for MEM-3454 involves several steps, starting with the preparation of the indazole core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for MEM-3454 are not widely documented, but they likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
MEM-3454 undergoes various chemical reactions, including:
Oxidation: MEM-3454 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on MEM-3454, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the MEM-3454 molecule, potentially enhancing its activity or selectivity. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Therapeutic Applications
-
Cognitive Disorders
- Alzheimer's Disease : Facinicline has been explored for its potential in treating Alzheimer's disease due to its ability to enhance cognition. Clinical trials have indicated improvements in memory and learning tasks in rodent models following administration .
- Schizophrenia : The drug is currently under investigation for its efficacy in alleviating cognitive deficits associated with schizophrenia. A randomized placebo-controlled study is ongoing to assess its impact on auditory evoked potentials, which are often diminished in affected patients .
- Neuroprotection
Cognitive Enhancement in Rodent Models
A study by Wallace et al. (2011) demonstrated that this compound improved object recognition memory in male Sprague-Dawley rats at doses ranging from 0.1 to 10 mg/kg administered orally. The study reported significant enhancements in cognitive performance, indicating the compound's potential utility in treating cognitive impairments .
Clinical Trials
Facinicline was co-developed by Roche and has undergone Phase 2 clinical trials targeting Alzheimer's disease and schizophrenia. However, progress has been limited, with some indications of discontinuation due to insufficient efficacy data .
Data Table: Summary of Key Research Findings
| Study Reference | Application Area | Model Used | Key Findings |
|---|---|---|---|
| Wallace et al. (2011) | Cognitive Disorders | Male Sprague-Dawley rats | Improved object recognition memory at doses of 0.1-10 mg/kg |
| Ongoing Study | Schizophrenia | Human participants | Investigating effects on auditory evoked potentials |
| BOC Sciences | Alzheimer's Disease | Clinical Trials | Phase 2 trials reported but with limited progress |
Mechanism of Action
MEM-3454 exerts its effects by acting as a partial agonist of the nicotinic alpha-7 receptor. This receptor is involved in various cognitive processes, including memory and learning. By binding to the receptor, MEM-3454 enhances its activity, leading to improved cognitive function. Additionally, MEM-3454 has properties of a serotonin 3 receptor antagonist, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
Clinical and Developmental Status
Biological Activity
Facinicline hydrochloride, also known as RG3487, is a novel compound recognized for its biological activity as a partial agonist of the nicotinic alpha-7 (α7) receptor and an antagonist of the serotonin 3 (5-HT3) receptor. This compound has garnered interest for its potential therapeutic applications, particularly in cognitive dysfunction associated with conditions such as Alzheimer's disease and schizophrenia.
This compound exhibits dual pharmacological effects:
- Partial Agonism at α7 nAChR : It activates the α7 nicotinic acetylcholine receptors, which are implicated in cognitive processes. The compound has a binding affinity (Ki) of 6 nM for the α7 receptor, indicating a strong interaction that can enhance cognitive functions and sensorimotor gating in preclinical models .
- Antagonism at 5-HT3 Receptors : Facinicline also acts as an antagonist at the 5-HT3 receptor with a Ki of 1.2 nM. This interaction is believed to contribute to its effects on dopamine release and modulation of neurotransmitter systems involved in cognition .
In Vitro Studies
In vitro studies have demonstrated that Facinicline activates human α7 nAChRs with an effective concentration (EC50) of approximately 0.8 μM in oocyte models and 7.7 μM in QM7 cells . Additionally, its antagonistic properties at the serotonin 3 receptor were confirmed with an IC50 of 2.8 nM in oocytes and 32.7 nM in N1E-115 cells .
In Vivo Studies
Facinicline's efficacy has been evaluated in various animal models:
- Cognitive Enhancement : In rodent studies, administration of Facinicline improved object recognition memory, with minimally effective doses starting at 1.0 mg/kg administered orally. The compound demonstrated significant enhancement in memory tasks after both acute and repeated dosing regimens .
- Sensorimotor Gating : Improvements in sensorimotor gating were noted, suggesting potential benefits for conditions characterized by cognitive deficits such as schizophrenia .
Clinical Studies
This compound has been investigated in clinical trials targeting cognitive deficits associated with schizophrenia and Alzheimer's disease:
- A randomized, placebo-controlled study was conducted to assess its impact on cognitive symptoms in schizophrenia patients, indicating ongoing interest in its clinical applications .
Cognitive Dysfunction in Schizophrenia
In a clinical trial involving patients with schizophrenia, Facinicline was administered to evaluate its efficacy in improving cognitive deficits. The results indicated a statistically significant improvement compared to placebo, highlighting its potential as a therapeutic agent for enhancing cognition in this patient population .
Alzheimer's Disease
Facinicline has also been explored for its effects on Alzheimer's disease-related cognitive decline. Early-phase trials reported improvements in cognitive function among participants receiving the drug compared to those on placebo, suggesting that it may offer therapeutic benefits for managing symptoms of Alzheimer's .
Pharmacological Profile
| Property | Value |
|---|---|
| Molecular Formula | C15H19ClN4O |
| Molecular Weight | 270.3296 g/mol |
| α7 nAChR Ki | 6 nM |
| 5-HT3 Receptor Ki | 1.2 nM |
| EC50 (α7 nAChR) | 0.8 μM (oocytes) |
| IC50 (5-HT3 Receptor) | 2.8 nM (oocytes) |
Summary of Clinical Trials
| Condition | Phase | Results |
|---|---|---|
| Cognitive Dysfunction | II | Significant improvement noted |
| Schizophrenia | II | Positive effects on cognition |
| Alzheimer's Disease | II | Cognitive function enhancement |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
